molecular formula C8H14NO+ B1208895 Tropiniumone

Tropiniumone

Cat. No.: B1208895
M. Wt: 140.2 g/mol
InChI Key: QQXLDOJGLXJCSE-KNVOCYPGSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Tropiniumone within the Tropane (B1204802) Alkaloid Research Landscape

Tropane alkaloids (TAs) constitute a diverse class of naturally occurring nitrogenous compounds, predominantly found in plants of the Solanaceae family, but also in others like Erythroxylaceae. jmp.irbohrium.comdrugbank.comnih.govwikipedia.orgnih.govuobabylon.edu.iq These alkaloids are characterized by a distinctive bicyclic tropane skeleton, an 8-azabicyclo[3.2.1]octane core. nih.govwikipedia.orguobabylon.edu.iqresearchgate.net Prominent examples include atropine, scopolamine (B1681570) (hyoscine), and cocaine, which possess significant pharmacological activities, ranging from anticholinergic effects to stimulant properties. jmp.irbohrium.comdrugbank.comnih.govwikipedia.orgnih.gov

Tropinone (B130398), chemically known as 8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a pivotal intermediate in the biosynthesis and chemical synthesis of many pharmacologically important tropane alkaloids. wikipedia.orgnih.govacs.orgcaymanchem.com this compound is defined as the conjugate acid of tropinone, meaning it is formed when the basic nitrogen atom of tropinone accepts a proton. wikipedia.orgfoodb.cahmdb.ca This protonation event is fundamental to tropane chemistry, influencing solubility, reactivity, and interactions, and thus this compound is intrinsically linked to the study of tropane alkaloids.

Historical Trajectory of Tropinone Synthesis and Its Relevance to this compound

A more significant milestone was Sir Robert Robinson's 1917 synthesis, a classic example of biomimetic chemistry. wikipedia.orgacs.orgrsc.orgresearchgate.netmdma.chresearchgate.networdpress.com Robinson devised a one-pot, concerted synthesis using succinaldehyde, methylamine, and acetonedicarboxylic acid. This method, inspired by the presumed biosynthetic pathway, was not only elegant but also highly efficient, with initial yields of 17% later improved to over 90%. wikipedia.orgacs.orgresearchgate.net The synthesis of tropinone by Robinson was instrumental, especially during World War I, as it provided a synthetic route to atropine, a valuable commodity. wikipedia.orgacs.orgwordpress.com The accessibility of tropinone through these synthetic routes has enabled extensive research into its derivatives and related compounds, including the study of its protonated form, this compound.

Fundamental Role of Protonation in Tropane Chemistry: The Genesis of this compound

The nitrogen atom within the tropane ring system is tertiary and possesses a lone pair of electrons, rendering it basic. rsc.org This basicity means that tropane alkaloids, including tropinone, readily undergo protonation in the presence of acids or under physiological conditions where protons are available.

This compound is specifically identified as the conjugate acid of tropinone. wikipedia.orgfoodb.cahmdb.ca In aqueous solutions, tropinone exists in equilibrium between its neutral form and its protonated form. At a physiological pH of approximately 7.3, this compound is the predominant species. wikipedia.orgfoodb.cahmdb.ca This protonation significantly alters the compound's properties, such as increasing its polarity and water solubility, which can impact its distribution and interactions in biological systems and chemical reactions. The study of this compound, therefore, is inherently linked to understanding the acid-base behavior of tropinone and, by extension, other tropane alkaloids. academie-sciences.frcdnsciencepub.com

Current Research Gaps and Emerging Paradigms for this compound Investigation

While tropinone itself is extensively studied as a synthetic precursor and biosynthetic intermediate, research focusing exclusively on this compound as a distinct entity is less common. Studies often address tropinone's behavior in solution, where its protonated form, this compound, is implicitly or explicitly considered due to its prevalence at physiological pH. academie-sciences.frcdnsciencepub.com Research into this compound typically falls within broader investigations of tropinone's acid-base chemistry, its role in reactions involving protonated intermediates, or its spectroscopic characterization in acidic media. researchgate.netacademie-sciences.frcdnsciencepub.comresearchgate.net

Emerging paradigms in tropane alkaloid research include advancements in understanding their biosynthesis through genomic and proteomic approaches, nih.govnih.gov the development of synthetic biology for their production, drugbank.comnih.govresearchgate.net and increased attention to the monitoring of tropane alkaloid contamination in food supplies due to their toxicity. researchgate.netwur.nl While these areas may not directly target this compound, they contribute to a more comprehensive understanding of the tropane alkaloid family, including the chemical behavior and significance of their protonated forms. Future research could explore the specific roles this compound might play in enzymatic reactions or receptor binding, particularly in contexts where pH plays a critical role.

Data Tables

Table 1: Key Tropinone Synthesis Milestones

YearChemistStarting Material(s)Key ContributionYield (Approx.)References
1901Richard WillstätterCycloheptanoneFirst chemical synthesis of tropinone; precursor to cocaine synthesis.0.75% wikipedia.orgacs.org
1917Robert RobinsonSuccinaldehyde, methylamine, acetonedicarboxylic acidBiomimetic, one-pot "double Mannich" reaction; efficient synthesis.>90% (improved) wikipedia.orgacs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14NO+

Molecular Weight

140.2 g/mol

IUPAC Name

(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/p+1/t6-,7+

InChI Key

QQXLDOJGLXJCSE-KNVOCYPGSA-O

SMILES

C[NH+]1C2CCC1CC(=O)C2

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(=O)C2

Canonical SMILES

C[NH+]1C2CCC1CC(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies for Tropinone and Precursors to Tropiniumone

Modern Catalytic and Stereoselective Approaches to Tropinone (B130398) Scaffolds

Enantioselective Synthesis of Tropinone Analogues

Achieving enantioselectivity in tropinone synthesis is paramount for producing optically pure tropane (B1204802) alkaloids and their analogues. One prominent strategy involves the enantioselective deprotonation of tropinone itself, followed by trapping the resulting enolate with electrophiles. Chiral lithium amides, particularly C2-symmetric lithium bis-α,α′-methylbenzylamide, have demonstrated high enantioselectivity (up to 95% ee) in these deprotonation-alkylation sequences, often enhanced by the presence of additives like LiCl cdnsciencepub.comresearchgate.net. These methods provide access to chiral tropinone lithium enolates, which can be further elaborated into complex tropane alkaloids. For instance, enantioselective deprotonation of tropinone followed by reaction with alkyl chloroformates yields 6-N-carboalkoxy-N-methyl-2-cycloheptenones with high enantiomeric excess cdnsciencepub.comresearchgate.net.

Another avenue for enantioselective synthesis involves asymmetric cycloaddition reactions. Organocatalyzed [5+2] cycloadditions between 3-oxidopyridinium betaines and dienamines have emerged as a powerful method for constructing tropane derivatives with excellent control over peri-, regio-, diastereoselectivity, and enantioselectivity au.dk. These reactions can generate tropane scaffolds with high enantiomeric excess (up to 96% ee) and allow for subsequent functionalization au.dk.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers versatile routes to construct the tropane core. Cyclization reactions mediated by transition metals are effective for forming carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of complex cyclic structures mdpi.comnih.govmdpi.com.

One notable strategy involves radical annulation processes. Visible-light photoredox catalysis has been employed to achieve annulation reactions for the synthesis of tropane and homotropane frameworks. These methods utilize α-amino radical donors and 1,3-bis radical acceptors, leading to the formation of bicyclic alkaloid skeletons under mild conditions with good diastereoselectivity chemrxiv.org.

Metal-catalyzed cyclization reactions, in general, are powerful tools for stereoselective construction of heterocyclic ring systems mdpi.com. While specific examples directly targeting tropinone via transition metal-catalyzed cyclization are less detailed in the provided snippets, the broader application of transition metal catalysis in nitrogen-containing heterocycle synthesis suggests its potential. For instance, palladium-catalyzed intramolecular aminocarbonylation has been used for the synthesis of the 8-azabicyclo[3.2.1]octane skeleton researchgate.net. Transition metal complexes can activate substrates, tune selectivity (chemo-, regio-, and stereoselectivity), and access new chemical space, making them indispensable in modern organic synthesis mdpi.com.

Chemo- and Regioselective Functionalization of the Tropane Core for Tropiniumone Analogue Synthesis

Once the tropane skeleton is established, selective functionalization is key to synthesizing this compound analogues. This involves introducing or modifying functional groups at specific positions on the tropane core.

Strategies for Carbon-Carbon Bond Formation on the Tropinone Skeleton

Carbon-carbon bond formation is critical for elaborating the tropinone skeleton. Enolate chemistry, particularly enantioselective deprotonation followed by alkylation or acylation, is a well-established method. As discussed in section 2.2.1, the tropinone enolate can react with electrophiles like alkyl chloroformates cdnsciencepub.comresearchgate.net. Research has also explored reactions of tropinone with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to prepare substituted tropane derivatives, such as tropaneacetic acids researchgate.net.

Radical-based C-C bond formations are also employed. For example, the use of α-aminoalkyl radicals in addition to alkenes can lead to C-C bond formation, a pathway utilized in annulation strategies to build the tropane scaffold chemrxiv.org.

Selective Heteroatom Functionalization at the Tropane Bridgehead and Periphery

Selective functionalization of heteroatoms, such as nitrogen and oxygen, at the bridgehead or peripheral positions of the tropane core is important for modifying properties and creating diverse analogues. While direct examples of heteroatom functionalization at the tropane bridgehead are not explicitly detailed in the provided search results, general strategies for heteroatom functionalization are known in organic synthesis.

For instance, strain-release heteroatom functionalization involves the reaction of strained C-C and C-N bonds with heteroatoms (amines, alcohols, thiols, etc.) to install small, strained ring systems nih.gov. While this specific methodology might not directly apply to the tropane core's bridgehead, it illustrates the principle of selective heteroatom installation.

In the context of tropinone, functionalization at the periphery typically involves modifications at positions like C-2, C-3, C-6, and C-7. For example, the synthesis of 3-substituted tropane derivatives often starts from tropinone and involves reactions at the carbonyl group or adjacent carbons, as seen in the preparation of tropaneacetic acids researchgate.net.

pH-Controlled Derivatization and Isolation Techniques for this compound

Information regarding specific pH-controlled derivatization or isolation techniques for this compound itself was not directly found in the provided search results. However, general principles of organic chemistry suggest that pH plays a crucial role in the reactivity and isolation of amine-containing compounds like tropinone and its derivatives.

The basic nitrogen atom in the tropane skeleton can be protonated or deprotonated depending on the pH. This property can be exploited for:

Solubility Control: Protonation of the tertiary amine at acidic pH increases water solubility, facilitating aqueous extractions and purifications. At neutral or basic pH, the free amine is less polar and more soluble in organic solvents.

Reactivity Modulation: The nucleophilicity and basicity of the nitrogen atom are pH-dependent, influencing its participation in reactions.

Chromatographic Separation: Adjusting the pH of mobile phases in chromatography (e.g., HPLC, TLC) can significantly alter the retention times of basic compounds by controlling their ionization state.

For isolation, precipitation or crystallization can often be induced by adjusting the pH to a point where the compound is least soluble, or by forming salts with specific counterions.

Compound List:

this compound

Tropinone

Darlingine

Chalcostrobamine

Isobellendine

Ferruginine

Ferruginine analogues

Physoperuvine

Ent-anhydroecgonine

Ent-chalcostrobamine

(+)-Strobamine

(-)-Strobamine

(+)-p-methylstrobamine

(-)-p-methylstrobamine

(+)-epip-methylstrobamine

(-)-epip-methylstrobamine

(+)-2b

(+)-2a

(-)-2a

(+)-1a

(-)-1a

(+)-1b

(-)-1b

(+)-2b

(-)-2b

N-carbethoxynortropidine

N-carbethoxy-4-chloro-8-azabicyclo[3.2.1]oct-2-ene

N-carbethoxy-2-carbomethoxy-4-chloro-9-azabicyclo[3.2.1]oct-2-ene

N-carbethoxy-8-azabicyclo[5.1.0]oct-3-ene

N-Carbomethoxy-8-azabicyclo[5.1.0]octane

1-(carbomethoxy)amino]-2-chlorocycloheptane

(+)-cocaine

Pseudotropine

Tropacocaine

Tropane-3β-carboxylic acid

3α-Tropaneacetic acid

3β-Tropaneacetic acid

3-(3α-Tropanyl)propionic acid

Imidazo[1,2-a]pyridine

Imidazo[1,5-a]pyridine

Isothiazolo[2,3-a]pyridine

Isoxazolo[2,3-a]pyridine

Oxazolo[3,2-a]pyridine

Oxazolo[3,4-a]pyridine

Pyrazolo[1,5-a]pyridine

Thiazolo[3,2-a]pyridine

Thiazolo[3,4-a]pyridine

2-hydroxymethylimidazo[1,2-a]pyridine

9,10-Diboratatriptycene salts

[HB(μ-C6H4)3BH]2−

[ClB(μ-C6H4)3BCl]2−

(Me2S)B(μ-C6H4)3B(SMe2)

Diborabenzo[a]fluoranthenes

Viridoquinone

Prattinin A

Saprorthoquinone

Microstegiol

1-Deoxyviroxocin

Carnosic acid

Trabectedin

Tricyclic-PGDM Methyl ester

Elucidation of Tropane Alkaloid Biosynthesis Pathways Relevant to Tropinone and Tropiniumone

Enzymatic Pathways Leading to Tropinone (B130398) Formation

The formation of tropinone, the bicyclic core of tropane (B1204802) alkaloids, was a long-standing puzzle until recent research identified a two-step enzymatic process. nih.govresearchgate.net This pathway involves an atypical polyketide synthase and a cytochrome P450 enzyme, which together construct the characteristic 8-azabicyclo[3.2.1]octane skeleton of tropinone. nih.govresearchgate.netnih.gov

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Reductases)

Two key enzymes have been identified in Atropa belladonna as essential for tropinone synthesis:

Pyrrolidine (B122466) Ketide Synthase (AbPYKS): A root-expressed type III polyketide synthase (PKS) that initiates the process. nih.govresearchgate.net Unlike typical PKS enzymes, AbPYKS utilizes an unconjugated N-methyl-Δ¹-pyrrolinium cation directly as its starter substrate, without requiring prior activation with coenzyme A. researchgate.netnih.gov This enzyme catalyzes two successive rounds of chain elongation via decarboxylative condensation with malonyl-CoA. nih.gov The product of this reaction is not tropinone itself, but a key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.netrepec.org

Cytochrome P450 (AbCYP82M3): This enzyme mediates the subsequent and final step of tropinone formation. researchgate.netnih.gov It catalyzes the cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to form the bicyclic structure of tropinone. nih.govresearchgate.net The inability of AbPYKS to form the final product alone highlighted the necessity of a second enzyme to achieve the ring formation characteristic of all tropanes. nih.gov

Silencing the genes for both AbPYKS and AbCYP82M3 in A. belladonna has been shown to significantly reduce the levels of tropane alkaloids, confirming their essential roles in the biosynthetic pathway. nih.govresearchgate.net

Mechanistic Studies of Biocatalytic Tropinone Formation

The biocatalytic formation of tropinone is a sophisticated process that deviates from previously hypothesized mechanisms. It proceeds through a non-canonical pathway involving specific intermediates and reaction types. researchgate.net

The N-methyl-Δ¹-pyrrolinium cation is the primary building block for the pyrrolidine ring of the tropane skeleton. researchgate.netnih.gov This cation, derived from the amino acid ornithine via intermediates like putrescine and N-methylputrescine, serves as the direct starter substrate for the polyketide synthase AbPYKS. nih.govresearchgate.netresearchgate.net AbPYKS directly incorporates this charged, unconjugated cation, a unique mechanism for a type III PKS, to begin the construction of the tropinone molecule. researchgate.netnih.gov

The formation of tropinone involves a polyketide-mediated pathway. nih.gov The enzyme AbPYKS catalyzes two sequential rounds of decarboxylative condensation using malonyl-CoA as the extender unit. nih.govresearchgate.netnih.gov This process elongates the chain initiated by the N-methyl-Δ¹-pyrrolinium cation, ultimately forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govacs.org This intermediate is then acted upon by the cytochrome P450 enzyme, AbCYP82M3, which facilitates the final ring closure to yield tropinone. nih.govnih.gov

Insights into the Biogenesis of Tropinone from Precursors (e.g., Succinaldehyde, Methylamine, Acetone (B3395972) Dicarboxylic Acid)

The classic chemical synthesis of tropinone, developed by Robert Robinson in 1917, is considered a landmark in organic chemistry for its simplicity and biomimetic approach. wikipedia.orgchemicalbook.com Robinson's one-pot synthesis involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) at a physiological pH. wikipedia.orgsci-hub.redacemap.info This "double Mannich" reaction was presumed for decades to mimic the natural biosynthetic pathway in plants. wikipedia.orgsci-hub.red

However, modern enzymatic studies have revealed a different biological route. The actual biosynthetic precursors are the N-methyl-Δ¹-pyrrolinium cation (derived from ornithine) and two malonyl-CoA units (derived from acetate). repec.orgresearchgate.net While Robinson's precursors (succinaldehyde, methylamine, acetone dicarboxylic acid) are not the direct enzymatic substrates, his synthesis remains conceptually relevant as it correctly predicted the assembly of the tropane ring from similar, simple building blocks. wikipedia.orgacemap.info

Precursor Type Robinson's Synthesis (Biomimetic Model) Actual Biosynthesis (Enzymatic Pathway)
Pyrrolidine Ring Source Succinaldehyde and MethylamineN-methyl-Δ¹-pyrrolinium (from Ornithine)
Acetate Chain Source Acetone Dicarboxylic AcidTwo units of Malonyl-CoA

Enzymatic Reduction of Tropinone to Tropine (B42219) and Pseudotropine: Mechanistic and Stereochemical Aspects

Tropinone stands at a critical branch point in the tropane alkaloid metabolic pathway. nih.govresearchgate.net Its 3-carbonyl group is stereospecifically reduced by two distinct NADPH-dependent enzymes, tropinone reductases (TRs), to form two different diastereomeric alcohols. wikipedia.orgnih.govpnas.org These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. nih.govresearchgate.net

Tropinone Reductase I (TRI): This enzyme reduces tropinone to tropine (a 3α-hydroxytropane). nih.govnih.gov Tropine is the direct precursor for the biosynthesis of hyoscyamine (B1674123) and scopolamine (B1681570) in plants of the Solanaceae family. nih.govresearchgate.net

Tropinone Reductase II (TRII): This enzyme reduces tropinone to pseudotropine (a 3β-hydroxytropane). nih.govnih.gov Pseudotropine serves as the precursor for the calystegines. nih.govresearchgate.net In Erythroxylum coca, the reduction produces a 3β-configured alcohol, which is a necessary step for cocaine biosynthesis. nih.gov

The remarkable stereospecificity of these two reductases, which share over 60% amino acid sequence identity, is achieved by binding the tropinone substrate in opposite orientations within their respective active sites. nih.govresearchgate.netnih.gov This orientational difference ensures the hydride from NADPH is delivered to opposite faces of the carbonyl group, leading to the formation of either the α- or β-alcohol. researchgate.netnih.gov The differing kinetic properties and higher activity of TRI often result in tropine being the major reduction product in many plant species. wikipedia.org

EnzymeProductStereochemistrySubsequent Alkaloids
Tropinone Reductase I (TRI) Tropine3α-hydroxyHyoscyamine, Scopolamine
Tropinone Reductase II (TRII) Pseudotropine3β-hydroxyCalystegines, Cocaine

Genetic Engineering and Synthetic Biology Approaches for Tropinone Production

The intricate biosynthetic pathway of tropane alkaloids (TAs), with tropinone as a key intermediate, has made it a significant target for metabolic engineering. researchgate.net Traditional extraction from plants yields low amounts of these valuable compounds. mdpi.com Consequently, researchers have turned to genetic engineering and synthetic biology to enhance tropinone production in both plant cultures and microbial systems. These approaches aim to overcome the limitations of native plant production, such as slow growth and complex downstream processing. nih.gov

A primary strategy involves the overexpression of genes encoding key enzymes in the tropinone biosynthesis pathway. jipb.net Identifying and overcoming rate-limiting steps is crucial for increasing the metabolic flux towards tropinone. researchgate.net Enzymes that have been targeted include putrescine N-methyltransferase (PMT), which catalyzes the first committed step in the biosynthesis of tropane alkaloids, and tropinone reductase I (TR-I). nih.govtandfonline.com

Recent discoveries have further elucidated the tropinone formation mechanism, identifying a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3) as crucial catalysts. nih.govnih.govdoaj.org These enzymes work in sequence to convert N-methyl-Δ¹-pyrrolinium cation into tropinone. nih.govdoaj.org This understanding has opened new avenues for engineering the pathway. For instance, co-overexpression of PYKS and CYP82M3 in Atropa belladonna root cultures led to significantly higher levels of tropinone compared to the overexpression of either gene alone. researchgate.net

Heterologous production in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae offers a promising alternative to plant-based systems. mdpi.comtechnologynetworks.com These microorganisms are easily manipulated and can be cultivated in controlled fermenters, allowing for scalable and cost-effective production. nih.gov

Researchers have successfully engineered yeast to produce tropine, a derivative of tropinone, from simple sugars. nih.gov This was achieved by introducing a complex biosynthetic pathway involving over 15 additional genes from various plants and bacteria, alongside modifications to the yeast's native metabolism. nih.govnih.gov Specifically, the pathway for converting N-methylpyrrolinium to tropinone was reconstituted in yeast, leading to the production of tropine and another related compound, pseudotropine. researchgate.net

Challenges in heterologous production include ensuring the proper function and localization of plant-derived enzymes within the microbial cell. pnas.org For example, the spatial organization of TA biosynthesis in plants, which occurs across different cellular compartments, needs to be recapitulated in the microbial host. nih.govpnas.org This has been addressed by engineering proteins to be trafficked to specific organelles, such as the vacuole in yeast. nih.gov

The table below summarizes key research findings in the genetic engineering of tropinone and its derivatives.

Engineered OrganismGenetic ModificationKey Findings
Atropa belladonna (Hairy Root Cultures)Overexpression of tobacco pmt geneIncreased hyoscyamine content, but scopolamine levels remained similar to wild type in some species. nih.gov
Atropa belladonna (Root Cultures)Co-overexpression of PYKS and CYP82M3Significantly higher levels of tropinone and tropine. researchgate.net
Saccharomyces cerevisiae (Yeast)Introduction of >20 proteins from yeast, bacteria, plants, and animalsSuccessful de novo production of hyoscyamine and scopolamine from simple sugars and amino acids. nih.gov
Saccharomyces cerevisiae (Yeast)Reconstitution of the 6-step biosynthetic pathway from Anisodus acutangulusProduction of tropine and pseudotropine at titers of 0.13 mg/L and 0.08 mg/L, respectively. researchgate.net
Saccharomyces cerevisiae (Yeast)Engineered platform with 15 additional genes and 7 disruptionsProduction of tropine at titers of 6 mg/L. nih.gov

These advancements in genetic engineering and synthetic biology hold significant promise for the sustainable and industrial-scale production of tropinone and other valuable tropane alkaloids. researchgate.net

Advanced Structural and Conformational Analysis of Tropiniumone

Solid-State Structural Investigations of Tropiniumone Salts

The arrangement of molecules in the solid state can significantly influence a compound's physical properties. X-ray diffraction techniques are paramount for determining these structures.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement within a crystal wikipedia.orgmdpi.comdrawellanalytical.com. This technique involves diffracting X-rays off a single, well-ordered crystal to produce a pattern of spots, the analysis of which allows for the construction of an electron density map and the determination of atomic positions, bond lengths, and bond angles wikipedia.orgmdpi.com.

Challenges in crystallizing this compound or its salts can include polymorphism (the ability to crystallize in multiple forms), hygroscopicity, or the inherent stability of the compound. Obtaining suitable single crystals often requires careful optimization of crystallization conditions (solvent, temperature, concentration) wikipedia.orgmdpi.com. Data interpretation involves complex computational analysis to solve the crystal structure, which can be challenging for molecules with complex conformations or disorder within the crystal lattice wikipedia.orgmdpi.com. While specific single-crystal data for this compound might be limited, studies on tropinone (B130398) and its derivatives have provided insights into the solid-state conformations of the tropane (B1204802) skeleton cdnsciencepub.comacademie-sciences.fr.

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases, assessing crystallinity, and detecting polymorphism in solid materials rigaku.comicdd.commalvernpanalytical.comresearchgate.net. Unlike single-crystal XRD, PXRD analyzes a sample composed of many small, randomly oriented crystallites. Each crystalline phase within the sample produces a unique diffraction pattern based on its specific crystal lattice and atomic arrangement rigaku.commalvernpanalytical.com.

PXRD patterns are characterized by a series of diffraction peaks at specific 2θ angles, corresponding to different interplanar spacings (d-spacings) according to Bragg's Law icdd.commalvernpanalytical.compdx.edu. By comparing the experimental PXRD pattern of a sample to known reference patterns, one can identify the crystalline form(s) present and assess their relative proportions. This is critical for quality control in pharmaceutical manufacturing, where different polymorphic forms can exhibit distinct physical properties like solubility, bioavailability, and stability wikipedia.orgrigaku.com. PXRD can also quantify the degree of crystallinity in a sample, distinguishing between crystalline and amorphous regions rigaku.comicdd.com.

Chiral Recognition and Enantiomeric Purity Assessment of Tropinone Precursors and this compound

Tropinone itself is an achiral molecule. However, many synthetic routes to tropinone and its derivatives, as well as related tropane alkaloids, involve chiral intermediates or can lead to chiral products. Therefore, assessing enantiomeric purity is crucial for precursors used in the synthesis of this compound or for chiral tropane derivatives.

Chiral analytical techniques, such as chiral chromatography (HPLC or GC), are commonly employed to separate and quantify enantiomers, thereby determining enantiomeric excess (ee) mdpi.comcdnsciencepub.comresearchgate.netresearchgate.net. Spectroscopic methods, like NMR in the presence of chiral shift reagents or chiral solvating agents, can also be used to differentiate enantiomers by inducing distinct chemical shifts or creating diastereomeric complexes mdpi.com. Studies have explored the use of chiral lithium amides in asymmetric deprotonation reactions of tropinone analogs to achieve high diastereomeric and enantiomeric purities in aldol (B89426) products mdpi.comcdnsciencepub.comusask.ca. Furthermore, enzymatic resolution methods have been developed for tropinone derivatives to obtain enantiomerically pure building blocks researchgate.net. Ensuring the enantiomeric purity of chiral starting materials or intermediates is vital for the stereoselective synthesis of complex tropane alkaloids and their analogs.

Theoretical and Computational Chemistry of Tropiniumone

Quantum Mechanical (QM) Studies of Electronic Structure and Protonation Energetics

Quantum mechanical calculations provide fundamental insights into the electronic distribution, reactivity, and acid-base properties of molecules. For Tropiniumone, these methods are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations for Proton Affinity and pKa Prediction

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for predicting properties such as proton affinity and acid dissociation constants (pKa). These calculations involve modeling the molecule's electronic distribution and energy states. Studies employing DFT aim to quantify the molecule's basicity by calculating its proton affinity, which is directly related to its pKa. These predictions are essential for understanding this compound's behavior in solution, its potential to interact with biological targets, and its chemical reactivity. DFT methods, when coupled with appropriate solvation models, can provide reliable estimates for pKa values, aiding in the rational design of molecules with specific ionization characteristics peerj.comnih.govinsilicominds.commetu.edu.trresearchgate.net.

Ab Initio Calculations for Electron Density Distribution and Charge Localization

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical approximations, offer a high level of accuracy in describing electron density distribution and charge localization within a molecule. Analyzing the electron density provides detailed information about chemical bonding, atomic charges, and the spatial arrangement of electrons. Methods like Atoms-in-Molecule (AIM) theory can be used to partition electron density and derive atomic charges, revealing how charge is distributed across the this compound molecule. Understanding charge localization is vital for predicting intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which influence molecular recognition and reactivity researchgate.netsouthampton.ac.uknih.govmdpi.commatec-conferences.org.

Molecular Dynamics (MD) Simulations of this compound in Aqueous and Non-Aqueous Environments

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can reveal how this compound adopts different conformations, interacts with its surroundings, and how these interactions evolve.

Solvent Effects on Conformational Preferences and Hydration Shell Dynamics

The presence and type of solvent significantly influence a molecule's behavior. MD simulations can explore this compound's conformational preferences in both aqueous and non-aqueous environments. By modeling the interactions between this compound and solvent molecules (e.g., water), these simulations can elucidate the dynamics of the hydration shell, how solvent molecules arrange themselves around this compound, and how these arrangements affect its flexibility and preferred conformations d-nb.infonih.govmdpi.comrsc.orgnih.gov. Understanding these solvent effects is critical for predicting this compound's solubility, stability, and behavior in biological systems.

Ligand-Receptor Interaction Simulations (Excluding Clinical Outcomes)

Computational simulations can model the non-covalent interactions between this compound and potential receptor molecules. Techniques such as molecular docking and molecular dynamics can predict binding modes, affinities, and the stability of ligand-receptor complexes. These simulations focus solely on the physical and chemical interactions at the molecular level, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, to understand how this compound might bind to a target protein or other biomolecule. The goal is to characterize the binding interface and the energetic contributions to binding, without inferring any direct clinical effects or efficacy rsc.orgnih.gov.

Advanced Spectroscopic Characterization and Analytical Methodologies for Tropiniumone

Development of Hyphenated Techniques for Tropiniumone Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices. These methods offer high sensitivity and selectivity, crucial for trace analysis and understanding its metabolic fate.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the trace analysis of this compound and its metabolites. LC-MS/MS is particularly well-suited for the direct analysis of the thermally labile and polar this compound cation. researchgate.netresearchgate.net

LC-MS/MS: The inherent charge of this compound makes it highly amenable to electrospray ionization in positive mode (ESI+). researchgate.net Method development typically involves a reverse-phase C18 or a pentafluorophenylpropyl (PFPP) column for chromatographic separation, with a mobile phase consisting of an acetonitrile/water gradient containing a small percentage of formic acid to ensure good peak shape and ionization efficiency. researchgate.netnih.govnih.gov Detection is achieved using multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov This approach allows for quantification down to the low nanogram per milliliter (ng/mL) level, making it ideal for pharmacokinetic studies and metabolite identification. researchgate.netnih.gov Sample preparation often employs solid-phase extraction (SPE) or "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methods to isolate this compound from complex biological or environmental samples. researchgate.netnih.gov

GC-MS: While less direct for a charged species, GC-MS can be employed for this compound analysis, often following a derivatization step to increase volatility and thermal stability. nih.govresearchgate.net For instance, reduction of the ketone group followed by silylation would yield a derivative suitable for GC-MS analysis. nih.gov Electron ionization (EI) would then produce a characteristic fragmentation pattern, allowing for structural confirmation and quantification. figshare.com GC-MS offers high chromatographic resolution and is a robust technique for the analysis of specific, targeted metabolites. researchgate.net

Table 1: Exemplary LC-MS/MS and GC-MS Parameters for this compound Analysis

ParameterLC-MS/MSGC-MS (following derivatization)
Chromatography Column C18, 2.1 x 100 mm, 1.8 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium, 1 mL/min
Flow Rate 0.3 mL/minN/A
Injection Volume 5 µL1 µL (splitless)
Ionization Mode ESI+Electron Ionization (EI), 70 eV
MRM Transitions e.g., m/z 140.1 → 98.1, 140.1 → 82.2e.g., m/z (TMS-derivative) → fragment ions
Limit of Quantification ~1-5 ng/mL~5-10 ng/mL

Capillary electrophoresis (CE) is a powerful technique for the analysis of charged species like this compound, offering high separation efficiency and minimal sample consumption. nih.govnih.gov Separation in CE is based on the differential migration of ions in an electric field, making it fundamentally suited for the charge-dependent separation of this compound from neutral or differently charged molecules. mdpi.com

In a typical capillary zone electrophoresis (CZE) method, a fused-silica capillary is used with a background electrolyte (BGE) at a low pH, such as an acetic acid buffer. mdpi.com At low pH, the silanol (B1196071) groups on the capillary wall are protonated, minimizing electroosmotic flow and allowing for separation based primarily on the electrophoretic mobility of the analyte. The positive charge of this compound ensures its rapid migration towards the cathode. Detection can be achieved using UV-Vis spectrophotometry or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity. nih.gov The addition of chiral selectors, such as cyclodextrins, to the BGE can also enable the separation of potential stereoisomers. nih.govspringernature.com

Table 2: Typical Capillary Electrophoresis Parameters for this compound

ParameterValue
Capillary Fused-silica, 50 µm i.d., 30 cm effective length
Background Electrolyte 0.5 M Acetic Acid
Separation Voltage +10 to +15 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 210 nm or ESI-MS
Migration Time < 5 minutes

Advanced NMR Techniques for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure and dynamics of this compound in solution. Advanced NMR experiments provide insights into spatial relationships and solution-state behavior that are critical for mechanistic studies.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the conformation of this compound in solution by identifying protons that are close in space, irrespective of bond connectivity. libretexts.org

NOESY: This experiment detects correlations between protons that are typically within 5 Å of each other. columbia.edu For a small molecule like this compound, positive NOE cross-peaks would be observed. columbia.edu These correlations can help to define the stereochemical relationships and the preferred conformation of the bicyclic ring system. For example, NOEs between the N-methyl protons and specific protons on the tropane (B1204802) ring can confirm the orientation of the methyl group.

ROESY: The ROESY experiment is particularly useful for molecules in the intermediate size range where the conventional NOE may be close to zero. columbia.edureddit.com Unlike NOESY, the ROE is always positive, which avoids ambiguity. columbia.edu ROESY spectra also provide through-space correlation information and can be used to distinguish between NOE and chemical exchange phenomena, as exchange peaks have a different phase. reddit.comhuji.ac.il For this compound, a ROESY experiment would definitively establish proton proximities, aiding in the complete assignment of the proton NMR spectrum and providing a detailed picture of its three-dimensional structure in solution. huji.ac.il

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. ucsb.edu This method can be used to study the solution-state behavior of this compound, particularly its potential for self-association or interaction with other molecules.

The diffusion coefficient of a molecule is related to its size and shape according to the Stokes-Einstein equation. ucsb.edu In a DOSY experiment, a series of 1D NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation for each peak is then plotted against the gradient strength, and the resulting decay curve is used to calculate the diffusion coefficient. ucsb.edu

By measuring the diffusion coefficient of this compound at different concentrations, it is possible to detect self-association. If this compound forms dimers or higher-order aggregates, the apparent molecular size will increase, leading to a decrease in the measured diffusion coefficient. acs.org This makes DOSY an excellent tool for studying concentration-dependent oligomerization without perturbing the chemical equilibrium of the sample. nih.govrsc.org

Spectrophotometric and Fluorometric Methods for pH-Dependent Behavior

The structural features of this compound, particularly the presence of the tertiary amine, suggest that its chemical properties will be pH-dependent. Spectrophotometric and fluorometric methods are well-suited to probe these changes.

Spectrophotometric Methods: The pH-dependent behavior of this compound can be investigated using UV-Vis spectrophotometry. While the tropane ring system itself has low UV absorbance, its interaction with certain reagents can produce a chromophore whose absorbance is pH-sensitive. researchgate.netresearchgate.net A common method for the quantification of total alkaloids involves the formation of a colored ion-pair complex with an anionic dye, such as bromocresol green (BCG). phytojournal.comthaiscience.info At an acidic pH (e.g., pH 4.7), the positively charged this compound forms a yellow complex with BCG, which can be extracted into an organic solvent like chloroform (B151607) and quantified by measuring its absorbance at approximately 470 nm. phytojournal.comthaiscience.info The intensity of the color is directly proportional to the concentration of the alkaloid. This method can be used to study how the equilibrium between this compound and its corresponding free base is affected by changes in pH. nih.govnih.gov

Fluorometric Methods: this compound is not natively fluorescent. researchgate.net Therefore, fluorometric analysis requires a derivatization step to attach a fluorescent tag to the molecule. Reagents that react with the amine functionality could potentially be used for this purpose. Once derivatized, the fluorescence intensity could be monitored as a function of pH. This would provide a highly sensitive method for quantifying this compound and studying its stability and reactivity under different pH conditions. The development of such a method would be valuable for applications requiring very low detection limits.

Table 3: Summary of Spectrophotometric Method for this compound

ParameterDescription
Principle Ion-pair complex formation with Bromocresol Green (BCG)
pH 4.7 (Phosphate Buffer)
Complex Color Yellow
Extraction Solvent Chloroform
Wavelength of Max. Absorbance (λmax) ~470 nm
Application Quantification and study of pH-dependent equilibrium

Electrochemical Characterization of this compound and its Redox Properties

The electrochemical behavior of this compound, the conjugate acid of Tropinone (B130398), is of significant interest for understanding its electron transfer capabilities and potential involvement in redox processes. While detailed experimental data specifically for this compound is not extensively documented in publicly accessible literature, its electrochemical properties can be inferred from the behavior of its constituent functional groups—the tertiary amine within the bicyclic tropane core and the ketone group. The redox properties are primarily investigated using techniques such as cyclic voltammetry, which provides insights into the potentials at which the molecule is oxidized or reduced, the stability of the resulting species, and the kinetics of the electron transfer reactions.

The this compound molecule possesses two primary redox-active sites: the nitrogen atom of the tertiary amine and the carbonyl carbon of the ketone. The electrochemical characterization would therefore be expected to reveal processes associated with both of these groups. The redox potential of the tertiary amine is influenced by the molecular structure and the pH of the medium. wikipedia.org Similarly, the reduction of the ketone is a well-understood electrochemical process.

Research on related tropane alkaloids has demonstrated that the tertiary amine can undergo electrochemical oxidation. rsc.orgrsc.orgbohrium.com This process typically involves the removal of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions, such as deprotonation or rearrangement. rsc.org The oxidation potential is a key parameter determined in these studies and is dependent on the solvent, electrolyte, and electrode material used. Mechanistic studies on the electrochemical N-demethylation of tropane alkaloids suggest the formation of an iminium intermediate. rsc.org

The ketone group in this compound is expected to be electrochemically reducible. The reduction of ketones in protic media typically occurs in a two-electron, two-proton process to yield the corresponding secondary alcohol. In aprotic media, the reduction often proceeds through a one-electron transfer to form a radical anion, which may then be further reduced in a subsequent step to a dianion. The potential at which this reduction occurs is characteristic of the ketone's molecular environment.

A comprehensive electrochemical investigation of this compound would involve systematic studies using cyclic voltammetry at various scan rates and pH values. Such studies would elucidate the reversibility of the redox processes, the number of electrons transferred, and the diffusion coefficients of the electroactive species.

The following table summarizes the expected electrochemical reactions for this compound based on the known behavior of its functional groups. It is important to note that these are representative reactions, and the actual potentials and mechanisms would need to be determined experimentally.

Electrochemical Process Proposed Reaction Expected Potential Range (vs. a reference electrode) Technique for Characterization
Oxidation of Tertiary AmineFormation of an aminium radical cationAnodic (positive) potentialsCyclic Voltammetry
Reduction of KetoneFormation of a secondary alcoholCathodic (negative) potentialsCyclic Voltammetry
Formation of Iminium IntermediateFurther oxidation and rearrangement of the aminium radical cationAnodic (positive) potentialsCyclic Voltammetry, Spectroelectrochemistry
Formation of Radical Anion (Aprotic Media)One-electron reduction of the ketoneCathodic (negative) potentialsCyclic Voltammetry in non-aqueous solvents

Reactivity and Mechanistic Investigations of Tropiniumone

Protonation/Deprotonation Equilibria and Kinetics of Tropinone-Tropiniumone Interconversion

Tropinone (B130398) possesses a basic tertiary amine nitrogen atom with a pKa of 8.88 foodb.ca. This indicates that in aqueous solutions, tropinone exists in equilibrium with its protonated form, the tropiniumone cation. At a pH of 7.3, which is close to physiological conditions, the this compound cation is the predominant species foodb.cawikipedia.orgebi.ac.ukebi.ac.ukmetanetx.org. The interconversion between tropinone and this compound is governed by the surrounding pH, with protonation favored in more acidic conditions and deprotonation in more alkaline conditions. Specific kinetic data detailing the rates of this interconversion under various conditions were not extensively detailed in the provided search results.

Nucleophilic and Electrophilic Reactivity of the this compound Cation

As a cation, this compound is an electron-deficient species due to the localized positive charge on the nitrogen atom. However, direct studies detailing its specific nucleophilic or electrophilic reactivity in chemical transformations are not prominently featured in the available search results. Typically, quaternary ammonium-like cations, which this compound resembles, are not considered strong nucleophiles or electrophiles themselves. Their reactivity is more often associated with their role as counterions or in phase-transfer catalysis.

Oxidation and Reduction Chemistry of the this compound Scaffold

Ring-Opening and Rearrangement Reactions of this compound under Various Conditions

Information regarding specific ring-opening or rearrangement reactions of the this compound cation under various chemical conditions is limited in the provided search snippets. The bicyclic tropane (B1204802) ring system is generally considered stable. While extreme conditions, such as exposure to strong acids, bases, or high temperatures, might induce such structural changes, specific documented instances involving this compound were not highlighted.

Supramolecular Interactions of this compound

Supramolecular chemistry investigates the non-covalent interactions between molecules that lead to the formation of organized assemblies youtube.comyoutube.comyoutube.com. While general principles of supramolecular chemistry are discussed, specific research detailing the supramolecular interactions of this compound itself is not extensively covered in the provided search results.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the recognition and binding of guest molecules by host molecules through non-covalent interactions youtube.com. As a charged species, this compound could potentially interact with host molecules that possess anionic binding sites or complementary electrostatic features. However, no specific studies were found that examine this compound as either a host or a guest in complexation studies.

Self-Assembly and Nanostructure Formation

Self-assembly is a process where disordered components spontaneously organize into ordered structures driven by non-covalent forces youtube.comyoutube.com. Examples of self-assembly in supramolecular chemistry include the construction of metal-organic cages using peptides youtube.com. There is no direct information available from the search results regarding the self-assembly of this compound or its potential to form nanostructures.

Synthesis and Academic Research on Tropiniumone Derivatives and Analogues

Design Principles for Modifying the Tropane (B1204802) Core for Enhanced Reactivity or Specific Interactions

The tropane core provides a rigid bicyclic framework that can be strategically modified to enhance reactivity or promote specific molecular interactions. Key positions for chemical alteration include the nitrogen atom at position 8 (N8) and carbon atoms at positions 3 (C3), 6 (C6), and 7 (C7) acs.org.

C3 Modifications: The C3 position, often bearing a hydroxyl group in natural tropane alkaloids, is a prime site for derivatization through esterification, etherification, or alkylation. These modifications can introduce hydrogen-bonding capabilities, alter steric bulk, and fine-tune lipophilicity, thereby influencing target binding affinity and specificity acs.org.

The design principles for modifying the tropane core are guided by structure-reactivity relationship (SRR) studies, aiming to balance chemical stability with desired reactivity and to engineer specific intermolecular interactions, such as salt bridges or cation-π interactions mediated by the tropane nitrogen, or hydrogen bonds involving C3 substituents acs.org.

Stereocontrolled Synthesis of Functionalized Tropiniumone Analogues

The synthesis of this compound derivatives often requires precise control over stereochemistry, particularly given the presence of chiral centers within the tropane skeleton. Developing robust and stereoselective synthetic routes is crucial for accessing pure enantiomers and diastereomers, which can exhibit distinct biological activities and physical properties.

While specific methodologies for this compound itself are not extensively detailed in the provided literature, general strategies for stereocontrolled synthesis of complex organic molecules and tropane analogues are applicable. These include:

Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to direct the formation of specific stereoisomers during key bond-forming steps nih.govmdpi.comnih.gov.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials that already possess the desired stereochemical configuration.

Stereoselective Reactions: Utilizing reactions known to proceed with high stereoselectivity, such as certain cycloadditions or reductions, to build the tropane framework or introduce functional groups mdpi.comnih.gov.

The challenge lies in achieving late-stage diversification of the tropane core while maintaining stereochemical integrity, necessitating the development of flexible synthetic platforms that allow for the systematic exploration of various functionalized this compound analogues acs.org.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives in Model Systems

Structure-reactivity relationship (SRR) studies are fundamental to understanding how molecular architecture dictates chemical behavior and biological efficacy. For this compound derivatives, SRR investigations aim to correlate specific structural modifications with changes in reactivity, stability, and interaction profiles.

Reactivity and Stability: Studies on related natural products have demonstrated that structural modifications can profoundly influence a molecule's reactivity and stability, often revealing parabolic relationships between reactivity and biological potency nih.gov. For this compound derivatives, understanding how substituents affect the electron distribution and conformational flexibility of the tropane core is key to predicting and controlling their chemical behavior in model systems.

Predictive Modeling: Quantitative structure-reactivity relationships (QSRRs) can be established using computational approaches and experimental data. These models enable the prediction of reactivity parameters based solely on structural information, facilitating rational design and synthesis planning chemrxiv.org. By studying this compound derivatives in model systems, researchers can map out how variations in substituents or core structure influence reaction rates, binding affinities, or other relevant properties rsc.org.

These studies are essential for guiding the rational design of this compound analogues with optimized properties for specific research applications.

Applications of this compound and its Derivatives as Chemical Probes or Scaffolds in Basic Research

The tropane scaffold, with its well-established presence in biologically active compounds, serves as an excellent foundation for the development of chemical probes and research tools. Chemical probes are essential for interrogating biological systems, elucidating molecular mechanisms, and validating biological targets mskcc.orgoicr.on.caicr.ac.uk. This compound derivatives can be engineered to function as such probes, offering unique advantages due to the tropane core's structural characteristics.

The incorporation of reporter groups, such as fluorescent tags or spin labels, onto the this compound scaffold allows for the development of powerful molecular probes for various analytical techniques.

Spin Labels: Spin labeling involves attaching molecules containing unpaired electrons (e.g., nitroxides) to a target molecule. These spin-labeled compounds can then be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. Site-directed spin labeling (SDSL) techniques enable the precise placement of spin labels on specific sites of a molecule, allowing for the investigation of local dynamics, solvent accessibility, and distances between labeled sites within complex systems like proteins or nucleic acids mdpi.comresearchgate.netencyclopedia.pubwikipedia.org. This compound derivatives functionalized with spin labels could be used to probe their interactions with biological macromolecules or to study conformational changes in the tropane scaffold itself.

Fluorescent Analogues: Attaching fluorescent moieties to this compound derivatives can create probes for imaging cellular processes, tracking molecular localization, or quantifying interactions using fluorescence microscopy or spectroscopy mskcc.orgnih.gov. The development of fluorescent this compound analogues could provide insights into their distribution within cells or their binding to specific cellular components.

While tropane alkaloids are primarily recognized for their biological activities, the unique structural and chemical properties of the tropane scaffold may also lend themselves to applications in material science and catalysis.

Material Science: The field of materials science focuses on understanding and engineering the properties of materials based on their structure and composition schrodinger.comresearchgate.netpsl.eucirrusmaterials.comspringer.com. While direct applications of this compound in material science are not widely reported, the rigid tropane framework could potentially be incorporated into polymers or supramolecular assemblies to impart specific structural or electronic properties. Research could explore this compound derivatives as building blocks for novel functional materials.

Catalysis: The tropane nitrogen, with its inherent basicity and potential for coordination, could be exploited in catalytic applications. By appropriately functionalizing the tropane core, derivatives might serve as ligands for metal catalysts or as organocatalysts themselves. Studies on structure-reactivity relationships in catalysis often highlight how subtle changes in molecular architecture can dramatically influence catalytic efficiency and selectivity fung-group.orgrsc.org. Exploring this compound derivatives in catalytic systems could uncover new avenues for chemical transformations.

Compound Name Table

Perspectives and Future Directions in Tropiniumone Research

Emerging Technologies for Automated Synthesis and Screening of Tropane (B1204802) Derivatives

The synthesis of tropane alkaloids has historically been a complex and labor-intensive process. nih.gov However, the advent of automated synthesis and high-throughput screening (HTS) technologies is set to revolutionize the production and evaluation of tropinone (B130398) derivatives. Automated platforms can perform chemical reactions, purifications, and analyses with minimal human intervention, significantly accelerating the discovery of new compounds. nih.gov

These technologies enable the rapid creation of libraries containing numerous tropane analogs by systematically varying substituents at key positions (N8, C3, C6, C7) of the 8-azabicyclo[3.2.1]octane core. nih.govacs.org Such late-stage functionalization is critical for modulating the biological properties of these molecules but is often challenging with traditional synthetic methods. nih.govresearchgate.net Robotic systems can handle the precise dispensing of reagents and catalysts, control reaction conditions, and perform in-line analysis to optimize reaction outcomes.

High-throughput screening allows for the rapid biological evaluation of these newly synthesized compounds against various targets. acs.org By integrating automated synthesis with HTS, researchers can establish a closed-loop system where the results from biological assays directly inform the design and synthesis of the next generation of molecules, accelerating the identification of compounds with desired activities.

ParameterTraditional SynthesisAutomated Synthesis
Throughput Low (one compound at a time)High (parallel synthesis of libraries)
Speed Slow (days to weeks per compound)Fast (hours to days for a library)
Reproducibility Variable, operator-dependentHigh, precisely controlled conditions
Data Generation Limited to final productRich data sets from in-line monitoring
Late-Stage Functionalization Often requires redesign of entire routeAmenable to rapid diversification

Integration of Artificial Intelligence and Machine Learning in Predicting Tropinone Reactivity

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for predicting the outcomes of chemical reactions. gpai.app For a complex scaffold like tropinone, ML models can predict reactivity, suggest optimal reaction conditions, and even design novel synthetic pathways. beilstein-journals.orgchemcopilot.com These computational approaches can significantly reduce the number of trial-and-error experiments required, saving time and resources. nih.govappliedclinicaltrialsonline.com

By training on vast datasets of known chemical reactions, ML algorithms can learn the intricate rules that govern chemical transformations. nih.gov For tropinone, this means predicting how the molecule will react with different reagents, what by-products might form, and what the expected yield will be. Models like Graph Neural Networks (GNNs) and transformers can process molecular structures and predict their behavior in a reaction. gpai.app

This predictive power is particularly valuable for exploring new reactions and for late-stage functionalization, where the goal is to modify a specific part of the molecule without altering the core structure. appliedclinicaltrialsonline.com As more reaction data is generated and curated, the accuracy of these predictive models will continue to improve, making in silico reaction design an increasingly reliable starting point for laboratory synthesis. beilstein-journals.orgnih.gov

Machine Learning ModelApplication in Tropinone ChemistryPotential Impact
Graph Neural Networks (GNNs) Predicting site-specific reactivity and bond formation.Enables precise late-stage functionalization. gpai.app
Transformer Models Translating reactants to products; retrosynthesis planning.Suggests novel and efficient synthetic routes. gpai.appnih.gov
Random Forest / Gradient Boosting Predicting reaction yields and optimizing conditions (temperature, solvent, catalyst).Maximizes product yield and reduces waste.
Active Learning Algorithms Guiding experimental design by selecting the most informative reactions to perform next.Accelerates discovery by focusing on high-potential areas of chemical space. nih.govnih.gov

Development of Novel Analytical Platforms for In Situ Tropinone Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for optimization and scale-up. The development of novel analytical platforms for in situ (in the reaction mixture) monitoring is providing unprecedented insights into the synthesis of tropinone and its derivatives. Traditional analytical methods often rely on taking samples from the reaction at different time points for offline analysis, which can be slow and may not capture transient intermediates. acs.org

Modern techniques allow for real-time analysis of the reaction as it happens. For instance, advances in spectroscopy and mass spectrometry enable continuous monitoring of the concentrations of reactants, intermediates, and products. acs.orgnih.gov Technologies such as flow chemistry coupled with online analytics (e.g., HPLC, UPLC, MS) provide a detailed picture of the reaction profile. nih.gov

Furthermore, the development of modular, point-of-need detection systems, including those based on microfluidics and immunoassays, is making rapid screening more accessible. acs.org These platforms can be used for on-site quality control and for high-throughput screening of reaction conditions, providing immediate feedback for process optimization. acs.orgacs.org

Analytical PlatformPrincipleApplication for Tropinone
Flow Chemistry with In-line Spectroscopy (NMR, IR) Continuous reaction with real-time spectroscopic analysis of the flow stream.Provides detailed mechanistic and kinetic data. nih.gov
Real-Time Mass Spectrometry (MS) Direct sampling and ionization from the reaction vessel for continuous MS analysis.Detects transient intermediates and by-products.
Paper-Immobilized Microextraction (PI-LPME) Miniaturized sample preparation on a paper substrate coupled with detection.Enables rapid, on-site screening and quantification. acs.org
Lateral Flow Immunoassays (icLFIA) Competitive immunoassay on a portable strip for rapid detection.Allows for inexpensive and high-throughput screening of product formation. acs.org

Exploration of New Chemical Space Based on the Tropiniumone Scaffold

The tropinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. acs.org A significant future direction is the exploration of new chemical space by using the tropinone core to create novel, structurally diverse molecules. nih.gov Strategies like diversity-oriented synthesis (DOS) and scaffold hopping are central to this effort. cam.ac.uk

Diversity-oriented synthesis aims to create libraries of compounds that are highly diverse in terms of their molecular structure and shape, moving beyond simple modifications of existing molecules. cam.ac.uk This involves developing synthetic routes that can generate multiple, distinct scaffolds from a common starting material like tropinone. researchgate.net

Scaffold hopping involves replacing the core tropinone structure with a different, isofunctional framework that maintains the key binding interactions with a biological target but possesses different physicochemical properties. This can lead to the discovery of compounds with improved efficacy, selectivity, or pharmacokinetic profiles. By applying these strategies, researchers can generate novel bicyclic and bridged systems, populating underexplored areas of chemical space and increasing the probability of discovering new bioactive agents. bham.ac.uk

Synthetic StrategyDescriptionExample Application for Tropinone
Appendage Diversification Adding various substituents to the existing tropinone core.Synthesis of new esters or amides at the C3 position. researchgate.net
Scaffold Decoration Functionalizing the core scaffold at multiple positions simultaneously.Creating libraries with variations at N8, C3, and C6/C7. nih.govacs.org
Diversity-Oriented Synthesis (DOS) Creating structurally diverse scaffolds from a common intermediate. cam.ac.ukUsing tropinone to synthesize novel fused or bridged ring systems. bham.ac.uk
Scaffold Hopping Replacing the tropane core with a structurally distinct but functionally similar scaffold. Designing novel bicyclic amines that mimic the spatial arrangement of tropinone's functional groups.

Q & A

Q. Advanced: How can researchers optimize experimental parameters for this compound’s stability in in vitro assays?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, storage conditions) .
  • Analytical Validation : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to monitor degradation products .
  • Kinetic Modeling : Apply Arrhenius equations to predict stability under varying conditions .

Basic: How should researchers conduct a systematic literature review on this compound?

Methodological Answer:

  • Database Selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics") .
  • Source Evaluation : Prioritize peer-reviewed journals and exclude non-peer-reviewed platforms (e.g., ) .
  • Contradiction Tracking : Document conflicting findings (e.g., efficacy in different cell lines) for further analysis .

Q. Advanced: What strategies resolve contradictions in this compound’s reported mechanisms of action?

Methodological Answer:

  • Replication Studies : Reproduce experiments under identical conditions to verify reproducibility .
  • Meta-Analysis : Pool data from multiple studies to identify trends or confounding variables (e.g., assay sensitivity differences) .
  • Mechanistic Modeling : Use computational tools (e.g., molecular docking) to explore binding affinities across experimental setups .

Basic: What methodologies ensure reproducibility in this compound studies?

Methodological Answer:

  • Protocol Standardization : Document detailed procedures for synthesis, purification, and analysis .
  • Sample Preparation : Use certified reference materials and validate purity via nuclear magnetic resonance (NMR) .
  • Instrument Calibration : Regularly calibrate equipment (e.g., spectrophotometers) and report error margins .

Q. Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Quality-by-Design (QbD) : Implement statistical process control (SPC) to monitor critical synthesis parameters .
  • Cross-Lab Collaboration : Share samples with independent labs for comparative analysis .
  • Advanced Characterization : Use X-ray crystallography to confirm structural consistency .

Basic: How to frame a research question about this compound’s therapeutic potential?

Methodological Answer:
Apply the FINER Criteria :

  • Feasible : Ensure access to this compound and relevant assay systems .
  • Novel : Address gaps (e.g., "How does this compound modulate oxidative stress in neurodegenerative models?").
  • Ethical : Exclude questions requiring unethical dosing in preclinical models .

Q. Advanced: How can interdisciplinary approaches enhance this compound research?

Methodological Answer:

  • Integration with Omics : Combine proteomics and metabolomics to map this compound’s pathway interactions .
  • Behavioral Models : Use in vivo cognitive testing alongside biochemical assays to assess neuroprotective effects .
  • Machine Learning : Train algorithms to predict this compound’s pharmacokinetic properties from structural data .

Basic: What ethical guidelines apply to this compound clinical trials?

Methodological Answer:

  • Informed Consent : Clearly explain risks/benefits to participants, with documentation in their native language .
  • Data Anonymization : Remove identifiable information from datasets .
  • Conflict of Interest Disclosure : Report funding sources and potential biases .

Q. Advanced: How to address conflicting outcomes in this compound’s efficacy across demographic subgroups?

Methodological Answer:

  • Stratified Analysis : Segment data by age, gender, or genetic markers to identify subpopulation-specific effects .
  • Covariate Adjustment : Use multivariate regression to control for confounding variables (e.g., comorbidities) .
  • Longitudinal Studies : Track long-term outcomes to assess sustained efficacy .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Experimental Design Standardized protocols DOE and kinetic modeling
Data Analysis Descriptive statistics Machine learning integration
Ethics IRB compliance Stratified subgroup analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tropiniumone
Reactant of Route 2
Tropiniumone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.